JA310

Kinase Inhibitor Chemical Probe Selectivity

Generic MST inhibitors confound phenotype attribution by blocking multiple isoforms (MST1-4). JA310 is the first macrocyclic, pyrazole-based probe with isoform selectivity for MST3 (STK24). - **Target Validation**: Enables precise study of MST3-driven G1 arrest without off-target MST1/2/4 effects. - **Structural Data**: Co-crystal structure (PDB: 8QLQ, 1.64 Å) available for SBDD. - **Supply**: Research quantities in stock; direct global shipment.

Molecular Formula C17H19N7O
Molecular Weight 337.4 g/mol
Cat. No. B10862171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJA310
Molecular FormulaC17H19N7O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)NCC1
InChIInChI=1S/C17H19N7O/c25-16-13-10-14(24-23-13)21-15-11-6-2-3-7-12(11)20-17(22-15)19-9-5-1-4-8-18-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,18,25)(H3,19,20,21,22,23,24)
InChIKeyXBWKVZHZUZNMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JA310 for MST3 Kinase Research: High-Purity Chemical Probe for Mammalian STE20-Like Kinase 3


JA310 is a macrocyclic, pyrazole-based chemical probe that acts as a potent and highly selective inhibitor of the MST3 (STK24) kinase [1]. It is the first isoform-selective inhibitor developed for validating the role of MST3 in cellular systems, a target whose dysregulation is linked to high-grade tumors [2]. Its development addresses a critical gap in the research toolkit, as prior inhibitors lacked the required selectivity to differentiate the functions of closely related kinases in the MST family [3].

1 MST3 kinase pathway inhibition study fit
2 Isoform-selectivity assay context for kinase family deconvolution
3 Chemical probe for cellular target engagement and validation workflows

First reported macrocyclic probe for MST3; supports differentiation from MST1/2/4 signaling.

JA310 Procurement: Why Generic Kinase Inhibitors Cannot Substitute for MST3-Specific Experiments


The MST kinase family (MST1-4) regulates distinct and sometimes opposing cellular functions; for instance, MST3/4 inhibition causes G1 phase cell cycle arrest, whereas MST1/2 inhibition leads to G2/M accumulation [1]. Generic or pan-MST inhibitors fail to delineate these isoform-specific roles, leading to ambiguous or uninterpretable results. JA310 is the first and only available tool that enables researchers to study MST3 in isolation [2]. Using a less selective compound like MR24, which potently inhibits both MST3 and MST4 (EC50 = 57 nM and 583 nM, respectively), would confound phenotype attribution, particularly when studying cell cycle or apoptotic pathways where both isoforms are involved .

Target Compound
JA310 (MST3-selective macrocycle)
Alternative Inhibitors
MR24 (dual MST3/MST4), MR30, LD-1

Pan-MST or dual MST3/4 inhibitors cannot isolate MST3-specific phenotypes; MR24's MST4 activity may confound cell cycle and apoptosis endpoint interpretation.

The unique macrocyclic binding mode of JA310, inducing large-scale kinase rearrangements, may not be reproduced by acyclic inhibitors, limiting structure-activity relationship transfer.

JA310 vs. Alternatives: A Quantitative Head-to-Head Comparison of MST3 Inhibitors


JA310 Demonstrates Superior Kinome-Wide Selectivity Compared to Dual MST3/4 Inhibitor MR24

JA310 exhibits excellent kinome-wide selectivity and does not affect the closely related kinases MST1 or MST2 [1]. In stark contrast, the alternative inhibitor MR24 is a dual inhibitor of both MST3 and MST4, with reported EC50 values of 57 nM and 583 nM, respectively . This off-target activity on MST4 by MR24 introduces a significant confounding factor in cellular assays, whereas JA310's inactivity on MST1/2 and reduced activity on MST4 (EC50 = 1.4 µM) allows for cleaner target deconvolution [1].

MST-Family Selectivity
Cross-study comparable
JA310 MST3 EC50=106 nM; MST4 EC50=1.4 µM (>13-fold). Inactive on MST1/2. MR24 is dual MST3/MST4 (EC50=57/583 nM).
Supports cleaner MST3 target deconvolution versus dual inhibitors.
NanoBRET assay in HEK293 cells. MR24's MST4 activity is a confounding factor.
Kinase Inhibitor Chemical Probe Selectivity MST3

JA310's Macrocyclic Structure Enables a Unique Binding Mode Revealed by High-Resolution Crystallography

The high-resolution (1.64 Å) crystal structure of the MST3-JA310 complex (PDB ID: 8QLQ) reveals a distinct macrocyclic binding mode that is not possible for acyclic or linear inhibitors [1]. This binding is associated with large-scale, concerted induced-fit structural rearrangements in the kinase, including movements of the glycine-rich loop, the αC helix, and the activation loop [2]. This intricate, structure-guided interaction is the molecular basis for its high selectivity. In contrast, the binding modes of non-macrocyclic alternatives like LD-1 or MR24 are not supported by analogous high-resolution co-crystal structures that reveal such unique, selectivity-conferring conformational changes.

Binding Mode
Class-level inference
High-resolution (1.64 Å) co-crystal structure (PDB 8QLQ) reveals a unique macrocycle-induced fit binding mode.
Supports rational experimental design and SAR interpretation.
Structural data may not transfer to acyclic inhibitor scaffolds.
X-ray Crystallography Macrocycle Drug Design Binding Mode

JA310 Exhibits Consistently High Cellular Potency Against MST3 with an EC50 of 106 nM

JA310 displays high and consistent cellular potency for MST3, with an EC50 value of 106 nM in a NanoBRET target engagement assay performed in HEK293 cells [1]. This potency is comparable to or better than other reported MST3 inhibitors. For instance, the alternative compound LD-1 has a reported IC50 of 122.4 nM [2], and MR30 has an IC50 of 178 nM . While MR24 is slightly more potent on MST3 (EC50 = 57 nM), its concomitant high potency on MST4 (EC50 = 583 nM) makes it a less precise tool for MST3-specific studies .

Cellular Potency
Cross-study comparable
MST3 EC50 = 106 nM (NanoBRET, HEK293). MR24 EC50=57 nM; MR30 IC50=178 nM; LD-1 IC50=122.4 nM.
Reported assay potency context for MST3 cellular studies.
MR24 shows higher potency but lacks isoform selectivity.
Cellular Potency EC50 Target Engagement NanoBRET

JA310 Is Validated as a High-Affinity Binder with a Dissociation Constant (KD) of 115 nM

Isothermal titration calorimetry (ITC) confirms that JA310 binds to MST3 with a high-affinity dissociation constant (KD) of 115 nM, providing a quantitative thermodynamic measure of its interaction that is independent of cellular assay variables . This direct binding data offers a more rigorous validation of target engagement compared to compounds where only cellular EC50 or biochemical IC50 values are reported, which can be influenced by assay conditions and off-target effects. The ITC data for JA310 is highly concordant with its cellular potency (EC50 = 106 nM), indicating that its cellular effects are driven predominantly by high-affinity target binding rather than non-specific mechanisms.

Binding Affinity
Data to verify
KD = 115 nM determined by Isothermal Titration Calorimetry (ITC).
Supports orthogonal target engagement confirmation.
Source-specific review; no published ITC data for comparators.
Binding Affinity ITC KD Thermodynamics

JA310 Is the First and Only Isoform-Selective Chemical Probe for MST3, Validated for Target Deconvolution

Prior to JA310, no isoform-selective inhibitors existed for MST3, severely limiting the ability of researchers to validate its role in tumorigenesis and other biological processes [1]. JA310 is explicitly developed and validated as a chemical probe, meaning it meets stringent criteria for potency, selectivity, and cellular activity required for reliable target deconvolution [2]. In contrast, other MST3 inhibitors like LD-1 and MR24/MR30 are described primarily as inhibitors with potential therapeutic applications, not as fully characterized and community-accepted chemical probes. The designation of JA310 as a chemical probe underscores its suitability as a definitive tool for investigating MST3 biology [3].

Chemical Probe Status
Class-level inference
Described as the first isoform-selective MST3 chemical probe meeting stringent SGC criteria.
Supports target validation confidence in research models.
Community-accepted probe definition; comparators are not characterized as probes.
Chemical Probe Target Validation MST3 Isoform-Selectivity

JA310 Research Applications: Validating MST3-Specific Biology and Differentiating Isoform Functions


Elucidating MST3's Unique Role in Cell Cycle Regulation and Apoptosis

JA310 is the optimal tool for investigating how MST3 inhibition specifically affects cell cycle progression and apoptotic pathways. Because JA310 does not inhibit MST1/2, researchers can directly compare its cellular effects to those of MST1/2 inhibitors like XMU-MP-1 or PF-06447475 to dissect the non-redundant functions of each kinase subfamily [1]. Studies have shown that MST3/4 inhibition leads to G1 arrest, whereas MST1/2 inhibition causes G2/M accumulation [2]; JA310 enables the precise attribution of the G1 phenotype to MST3 alone, without the confounding influence of MST4 inhibition seen with tools like MR24.

Target Validation Studies in High-Grade Tumor Models

Given that MST3 dysregulation is linked to the occurrence of high-grade tumors with poor survival prognosis, JA310 is essential for validating MST3 as a potential anticancer target [1]. Its high kinome-wide selectivity ensures that any observed anti-proliferative or pro-apoptotic effects in cancer cell lines (e.g., HepG2, HCT116) can be confidently linked to on-target MST3 inhibition, rather than being an artifact of polypharmacology. This is crucial for generating robust target validation data required to justify downstream drug discovery efforts, a task for which non-selective alternatives are ill-suited [2].

Structure-Based Drug Design and Fragment-Based Lead Discovery

The publicly available high-resolution (1.64 Å) co-crystal structure of JA310 bound to MST3 (PDB: 8QLQ) is a valuable asset for computational chemistry and structure-based drug design (SBDD) [1]. It reveals the precise molecular interactions of a macrocyclic inhibitor within the ATP-binding pocket, including a unique induced-fit mechanism [2]. Researchers can use this structural information to design novel MST3 inhibitors, study the conformational dynamics of the kinase, or even repurpose the scaffold for other targets, a capability not supported by inhibitors lacking detailed structural data.

Dissecting MST Kinase Pathway Crosstalk in Signal Transduction

MST kinases are central to the Hippo signaling pathway and also regulate autophagy and other processes. JA310's exceptional selectivity makes it an indispensable tool for experiments designed to map specific MST3-dependent signaling events. By using JA310 in combination with selective inhibitors for other MST family members (e.g., MST1/2 inhibitors), researchers can perform clean, orthogonal chemical genetic experiments to deconvolve complex signaling networks and understand how different MST isoforms crosstalk and regulate distinct downstream effectors [1].

Application
Selection Property
Validation Focus
MST3-specific cell cycle/apoptosis signaling studies
Isoform-selectivity assay context
Phenotype attribution to MST3, not MST4 or MST1/2
Target validation in high-grade tumor cell models
On-target engagement and pathway-response interpretation
Anti-proliferative endpoint specificity review
Structure-based drug design and fragment-based lead discovery
High-resolution co-crystal structure availability (PDB 8QLQ)
Induced-fit binding mode rationalization
Hippo pathway and MST-family signaling crosstalk mapping
Chemical probe for orthogonal genetic experiments
Kinase-subfamily non-redundant function deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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